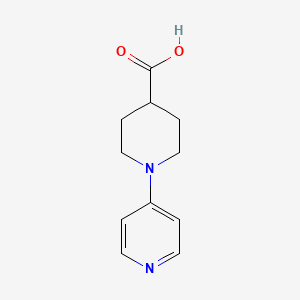

1-Pyridine-4-yl-piperidine-4-carboxylic acid

Description

The exact mass of the compound 1-Pyridine-4-yl-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyridine-4-yl-piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridine-4-yl-piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-4-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWRUUBFFHGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80917203 | |

| Record name | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93913-86-1 | |

| Record name | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93913-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. This molecule, registered under CAS number 93913-86-1, represents a versatile building block in modern medicinal chemistry, combining the key structural features of a piperidine ring and a pyridine moiety.

Molecular and Physicochemical Profile

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] The structure features a piperidine ring N-substituted with a pyridine ring at the 4-position, and a carboxylic acid group at the 4-position of the piperidine ring.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 93913-86-1 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][4][5] |

| Molecular Weight | 206.24 g/mol | [1][4][5] |

| IUPAC Name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid | [1] |

| Synonyms | 1-(4-Pyridyl)piperidine-4-carboxylic acid | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Storage | Sealed in dry, room temperature conditions | [5] |

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH. This dual functionality is a key aspect of its utility in drug design, allowing for tailored solubility and interactions with biological targets. The piperidine ring, a common scaffold in many approved drugs, provides a three-dimensional structure that can be crucial for target binding.[6]

Synthesis and Manufacturing

The synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid can be achieved through nucleophilic aromatic substitution. A commonly cited method involves the reaction of a pyridine precursor with a piperidine derivative.

Representative Synthetic Protocol

A documented synthesis involves the reaction of 4-Chloropyridine hydrochloride with ethyl isonicotinate in the presence of a base, such as triethylamine, in a solvent system of ethanol and water.[4] The reaction is conducted at elevated temperatures in a sealed tube.

Step-by-step Methodology:

-

Reactant Preparation: 4-Chloropyridine hydrochloride (1 equivalent) and triethylamine are dissolved in a mixture of ethanol and water.

-

Addition of Piperidine Moiety: Ethyl isonicotinate (1 equivalent) is added to the solution.

-

Reaction: The mixture is heated in a sealed tube at 150°C for an extended period (e.g., 96 hours). The high temperature is necessary to drive the nucleophilic aromatic substitution, with the piperidine nitrogen of ethyl isonicotinate displacing the chlorine on the pyridine ring.

-

Work-up and Isolation: After cooling, ethanol is added, and any insoluble materials are removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting residue is suspended in chloroform, and the precipitate is collected by filtration.

-

Final Product: The crude product is recrystallized from a water/N,N-dimethylformamide mixture to yield the final 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.[4]

The choice of ethyl isonicotinate as the starting material for the piperidine fragment is strategic, as the ethyl ester can be hydrolyzed to the carboxylic acid under the reaction conditions or in a subsequent step.

Caption: A generalized workflow for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Applications in Research and Drug Development

While specific, large-scale applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors.[7][8]

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal component for optimizing ligand-receptor interactions.

The combination of the pyridine ring, which can participate in hydrogen bonding and π-stacking interactions, with the carboxylic acid, a common pharmacophore for interacting with basic residues in protein active sites, makes this molecule a valuable starting point for library synthesis in drug discovery campaigns. Potential therapeutic areas where such scaffolds are relevant include neuroscience, oncology, and infectious diseases.

Safety, Handling, and Storage

As a laboratory chemical, 1-Pyridine-4-yl-piperidine-4-carboxylic acid should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[9]

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1][5]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety goggles or glasses with side shields are recommended.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[10]

Storage

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][9]

Spectral Data

At the time of this writing, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, MS, IR) for 1-Pyridine-4-yl-piperidine-4-carboxylic acid is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of any obtained samples. The expected mass spectrometry data would show a molecular ion peak corresponding to its molecular weight. For instance, APCI-MS has shown a peak at m/z 207 [M+H]⁺.[4]

Commercial Availability

1-Pyridine-4-yl-piperidine-4-carboxylic acid is available from various chemical suppliers as a research chemical.[3] Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to verify the identity and purity of the material.

Conclusion

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. As with any research chemical, proper safety and handling procedures are paramount. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

-

1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem . (n.d.). Retrieved from [Link]

-

1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1, C11H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (n.d.). Retrieved from [Link]

-

MSDS - Safety Data Sheet . (n.d.). Retrieved from [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central . (2020, May 20). Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed . (2020, May 20). Retrieved from [Link]

Sources

- 1. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]

- 4. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 93913-86-1|1-Pyridine-4-yl-piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. peptide.com [peptide.com]

1-Pyridine-4-yl-piperidine-4-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS No. 93913-86-1), a heterocyclic compound of significant interest to researchers and professionals in drug development. The molecule's unique architecture, combining the pharmacophoric features of both piperidine and pyridine moieties, establishes it as a valuable building block for creating sophisticated molecular structures with therapeutic potential. This document details its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications in medicinal chemistry, grounded in authoritative references.

Molecular Structure and Chemical Identity

1-Pyridine-4-yl-piperidine-4-carboxylic acid is a bifunctional molecule featuring a saturated piperidine ring and an aromatic pyridine ring linked via a tertiary amine. A carboxylic acid group is attached at the 4-position of the piperidine ring. This arrangement provides a rigid, three-dimensional structure that is a common motif in centrally active agents and other targeted therapeutics.[1]

The formal IUPAC name for this compound is 1-pyridin-4-ylpiperidine-4-carboxylic acid.[2] It is also known by several synonyms, including 1-(4-pyridyl)piperidine-4-carboxylic acid and N-(4-pyridyl)isonipecotic acid.[2]

Structural Diagram

Caption: 2D chemical structure of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 93913-86-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][3][4] |

| SMILES | C1CN(CCC1C(=O)O)C2=CC=NC=C2 | [2][4] |

| InChI | InChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | [2] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | [2][3] |

| Exact Mass | 206.105527694 Da | [2] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Polar Surface Area | 53.4 Ų | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

Mass Spectrometry (MS): Atmospheric Pressure Chemical Ionization (APCI-MS) analysis shows a protonated molecular ion peak.

-

m/z: 207 [M+H]⁺[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published experimental spectrum for this specific molecule is not available, the expected signals can be predicted based on its structure:

-

¹H NMR: One would expect to see distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), with characteristic coupling patterns for a 4-substituted pyridine. The piperidine ring protons would appear further upfield, likely as complex multiplets in the δ 1.5-4.0 ppm range. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show signals for the two distinct aromatic carbons of the pyridine ring, the aliphatic carbons of the piperidine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the δ 170-180 ppm range.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of the principal functional groups.

-

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid.

-

A strong C=O stretching vibration around 1700-1725 cm⁻¹.

-

C-N stretching absorptions for the tertiary amine.

-

C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

Synthesis and Reactivity

The synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid can be achieved through nucleophilic aromatic substitution. The following protocol is adapted from a documented procedure.[3]

Experimental Protocol: Synthesis

Reaction: 4-Chloropyridine hydrochloride + Ethyl isonipecotate → 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid

-

Reagent Preparation: In a suitable pressure vessel (sealed tube), dissolve 4-Chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

-

Addition: To this solution, add ethyl isonipecotate (10.00 g).

-

Reaction: Seal the vessel and heat the reaction mixture to 150°C for 96 hours. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

-

Work-up: After cooling the reaction to room temperature, add ethanol to the mixture. Filter to remove any insoluble materials.

-

Isolation: Concentrate the filtrate under reduced pressure. Suspend the resulting residue in chloroform.

-

Purification: Collect the precipitate by filtration. Recrystallize the solid from a water/N,N-dimethylformamide solvent system to yield the pure title compound (10.34 g).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.

Chemical Reactivity

The molecule's reactivity is dictated by its three main functional components:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction to the corresponding alcohol. This handle is critical for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Piperidine Nitrogen: As a tertiary amine, it is basic and can be protonated to form salts. Its nucleophilicity is sterically hindered and electronically reduced by the attached pyridine ring.

-

Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. Its electronic properties influence the aromatic ring's susceptibility to substitution.

Applications in Drug Development

The 1-(pyridin-4-yl)piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The piperidine ring provides a saturated, conformationally constrained core that is prevalent in many classes of drugs, particularly those targeting the central nervous system (CNS).[1] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the carboxylic acid provides a key site for salt formation to improve solubility or for covalent modification.[1]

Pyridine carboxylic acid isomers and their derivatives are foundational to a wide array of approved drugs and are actively explored as potent enzyme inhibitors.[1] The combination of these two pharmacophores in one molecule makes it a highly valuable starting point for drug discovery campaigns.

A prominent example highlighting the utility of this scaffold is found in the development of Protein Kinase B (Akt) inhibitors. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[7] These molecules, which are direct amide derivatives of the core topic structure (with a pyrrolopyrimidine replacing the pyridine), were identified as selective and orally active inhibitors of Akt, a key target in cancer therapy. This work underscores the suitability of the 1-aryl-piperidine-4-carboxylic acid framework for orienting functional groups to achieve potent and selective target engagement.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Pyridine-4-yl-piperidine-4-carboxylic acid is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ChemSynthesis. (2022, May 20). 1-pyridin-4-yl-piperidine-4-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

Blaze Chemicals. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]

-

Saify, Z. S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1723–1755. Available at: [Link]

-

Henze, D. A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2187–2203. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]

- 6. guiding-bio.com [guiding-bio.com]

- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid: An In-Depth Technical Whitepaper

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 1-Pyridine-4-yl-piperidine-4-carboxylic acid, a molecule integrating a pyridine core with a piperidine-carboxylic acid moiety, represents a scaffold of significant interest in medicinal chemistry. Its structural features suggest potential applications in the development of therapeutics targeting a range of biological pathways. The unequivocal confirmation of its molecular structure is paramount for advancing any research and development efforts.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Each section will present the predicted data in a tabular format, outline a detailed experimental protocol for data acquisition, provide an expert interpretation of the expected spectral features, and illustrate the experimental workflow with a diagram. This guide is designed to be a self-validating system, where the synergy of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of the title compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. For 1-Pyridine-4-yl-piperidine-4-carboxylic acid, ¹H NMR provides critical information about the number of different types of protons, their connectivity, and their spatial arrangement.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Pyridine H-2, H-6 |

| ~6.8 | Doublet | 2H | Pyridine H-3, H-5 |

| ~3.8 | Multiplet | 2H | Piperidine H-2e, H-6e (equatorial) |

| ~3.0 | Multiplet | 2H | Piperidine H-2a, H-6a (axial) |

| ~2.5 | Multiplet | 1H | Piperidine H-4 |

| ~2.0 | Multiplet | 2H | Piperidine H-3e, H-5e (equatorial) |

| ~1.8 | Multiplet | 2H | Piperidine H-3a, H-5a (axial) |

| ~12.5 | Singlet (broad) | 1H | Carboxylic Acid OH |

Expert Interpretation

The predicted ¹H NMR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid is a composite of the signals from the pyridine and piperidine-4-carboxylic acid moieties. The pyridine ring is expected to exhibit two distinct signals in the aromatic region. The protons at the 2 and 6 positions (adjacent to the nitrogen) are deshielded and will appear as a doublet around 8.2 ppm. The protons at the 3 and 5 positions will be more shielded and are predicted to appear as a doublet around 6.8 ppm.

The piperidine ring protons will present a more complex set of signals in the aliphatic region. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are in different chemical environments and will have different chemical shifts. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded of the piperidine protons, with the equatorial protons appearing further downfield (~3.8 ppm) than the axial protons (~3.0 ppm). The proton at C-4, which is adjacent to the carboxylic acid group, is expected to be a multiplet around 2.5 ppm. The protons at C-3 and C-5 will also be split into axial and equatorial signals, appearing as multiplets around 1.8-2.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~12.5 ppm), and its presence can be confirmed by D₂O exchange.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1-Pyridine-4-yl-piperidine-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the connectivity of the protons.

Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In conjunction with ¹H NMR, it is a powerful tool for unambiguous structure determination.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic Acid C=O |

| ~150 | Pyridine C-4 |

| ~148 | Pyridine C-2, C-6 |

| ~108 | Pyridine C-3, C-5 |

| ~48 | Piperidine C-2, C-6 |

| ~42 | Piperidine C-4 |

| ~28 | Piperidine C-3, C-5 |

Expert Interpretation

The predicted ¹³C NMR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing at approximately 175 ppm.

The pyridine ring carbons will appear in the aromatic region. The carbon atom attached to the piperidine nitrogen (C-4 of the pyridine ring) is predicted to be around 150 ppm. The carbons at the 2 and 6 positions of the pyridine ring are expected to be slightly more shielded, at around 148 ppm. The carbons at the 3 and 5 positions will be the most shielded of the aromatic carbons, with a predicted chemical shift of about 108 ppm.

The piperidine ring carbons will be found in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected at around 48 ppm. The carbon bearing the carboxylic acid group (C-4) is predicted to be at approximately 42 ppm, and the carbons at C-3 and C-5 are expected to be the most shielded of the piperidine carbons, at around 28 ppm.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A sufficient number of scans must be acquired due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shift of each carbon signal and correlate it with the molecular structure.

Workflow Diagram

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 206 | [M+H]⁺ | Molecular ion peak (protonated) |

| 162 | [M-CO₂H]⁺ | Loss of the carboxylic acid group |

| 121 | [C₅H₄N-N-C₅H₈]⁺ | Fragmentation of the piperidine ring |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Expert Interpretation

The predicted mass spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid, using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent molecular ion peak. In positive ion mode, this would be the protonated molecule [M+H]⁺ at an m/z of 206, corresponding to the molecular formula C₁₁H₁₄N₂O₂.[1][2]

Fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (CO₂H), which would result in a fragment ion at m/z 162. Further fragmentation of the piperidine ring could lead to various smaller fragments, such as the ion at m/z 121. The pyridine ring itself is quite stable and may appear as a fragment at m/z 78.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Pyridine |

| ~2950, ~2850 | C-H stretch (aliphatic) | Piperidine |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C and C=N stretch | Pyridine |

| ~1200 | C-N stretch | Aryl-Alkyl Amine |

| ~1100 | C-O stretch | Carboxylic Acid |

Expert Interpretation

The predicted IR spectrum of 1-Pyridine-4-yl-piperidine-4-carboxylic acid will display characteristic absorption bands for its key functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid. The C-H stretching vibrations of the pyridine ring will appear around 3050 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will be observed at approximately 2950 and 2850 cm⁻¹.

A strong absorption band around 1700 cm⁻¹ is predicted for the C=O stretching of the carboxylic acid group. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to appear around 1600 and 1500 cm⁻¹. The C-N stretching of the tertiary amine (connecting the pyridine and piperidine rings) will likely be observed around 1200 cm⁻¹. Finally, the C-O stretching of the carboxylic acid should be visible around 1100 cm⁻¹.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow Diagram

Caption: Workflow for Infrared Spectroscopy analysis.

Conclusion: A Unified Spectroscopic Picture

This in-depth technical guide has presented a predictive yet comprehensive spectroscopic characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. By systematically analyzing the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, a cohesive and self-validating structural portrait emerges. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, allowing for the precise assignment of each atom within the molecule. Mass spectrometry is predicted to confirm the molecular weight and offer insights into the molecule's fragmentation pathways. Infrared spectroscopy is expected to unequivocally identify the key functional groups present.

While the spectral data presented herein is predictive, it is grounded in the established principles of spectroscopy and supported by empirical data from closely related compounds. This guide serves as a robust roadmap for any researcher or scientist tasked with the synthesis and characterization of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. The detailed protocols and expert interpretations provide a solid foundation for the successful acquisition and analysis of experimental data, ultimately ensuring the scientific integrity of any subsequent research and development endeavors.

References

-

PubChem. 4-Aminopyridine. [Link]

-

PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

-

ChemSynthesis. 1-pyridin-4-yl-piperidine-4-carboxylic acid. [Link]

-

NIST Chemistry WebBook. 4-Aminopyridine. [Link]

-

PubChem. Piperidine-4-carboxylic acid. [Link]

-

Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to Pheneturide (C11H14N2O2): A Ureide-Class Anticonvulsant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, with the systematic IUPAC name N-carbamoyl-2-phenylbutanamide , is an anticonvulsant agent belonging to the ureide class of compounds.[1][2] With the molecular formula C11H14N2O2, this compound has historical significance in the management of epilepsy, particularly in cases of severe and refractory seizures.[1] Although its clinical application has waned with the advent of newer antiepileptic drugs (AEDs), the study of Pheneturide and its derivatives continues to provide valuable insights for the design of novel therapeutics for neurological disorders. This guide offers a comprehensive technical overview of Pheneturide, encompassing its mechanism of action, synthesis, pharmacokinetic profile, and analytical methodologies, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction: The Scientific Rationale for Investigating Pheneturide

Epilepsy is a chronic neurological disorder characterized by the predisposition to generate epileptic seizures.[3] The therapeutic landscape of epilepsy has evolved significantly, yet a substantial portion of patients remain refractory to existing treatments, underscoring the persistent need for novel anticonvulsant agents. Pheneturide, also known as ethylphenacemide, represents an early generation anticonvulsant that, while now considered largely obsolete, possesses a foundational phenylacetylurea backbone that has inspired further medicinal chemistry efforts.[1][4] Conceptually, it can be formed in the body as a metabolic degradation product of phenobarbital.[1][5] A thorough understanding of its pharmacological profile provides a valuable comparative baseline and a source of structure-activity relationship (SAR) insights for the development of next-generation AEDs with improved efficacy and safety profiles.

Mechanism of Action: A Multi-faceted Approach to Neuronal Excitability

The anticonvulsant effects of Pheneturide are believed to be multifactorial, primarily targeting the modulation of neuronal excitability through several key pathways. This multi-pronged approach is a desirable characteristic in AEDs, as it can contribute to a broader spectrum of activity against different seizure types.

Enhancement of GABAergic Neurotransmission

A primary mechanism of action for Pheneturide is the potentiation of GABAergic inhibition.[3][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS). By enhancing the effects of GABA, Pheneturide increases the threshold for neuronal firing, thereby suppressing the hyperexcitability that underlies seizure activity. Pheneturide is thought to act as a positive allosteric modulator of the GABA-A receptor, similar to barbiturates like phenobarbital.[6] It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride channel opening in response to GABA.[6] This sustained influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to generate an action potential.

Modulation of Voltage-Gated Ion Channels

In addition to its effects on GABAergic signaling, Pheneturide is proposed to modulate the activity of voltage-gated ion channels, a mechanism it shares with other established anticonvulsants such as phenytoin and carbamazepine.[4]

-

Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, Pheneturide reduces the ability of neurons to fire at high frequencies, a characteristic feature of epileptic seizures.[3][4]

-

Voltage-Gated Calcium Channels: There is also evidence to suggest that Pheneturide may inhibit voltage-gated calcium channels.[3][7] This action would curtail the release of neurotransmitters at the synapse, thereby dampening excitatory signaling.[3][7]

The following diagram illustrates the proposed signaling pathways through which Pheneturide exerts its anticonvulsant effects.

Caption: Proposed Mechanism of Action of Pheneturide.

Synthesis and Physicochemical Properties

A general and established method for the synthesis of Pheneturide involves the reaction of 2-phenylbutyryl chloride with urea.[4][8] This straightforward approach makes it an accessible compound for research purposes.

Table 1: Physicochemical Properties of Pheneturide

| Property | Value |

| IUPAC Name | N-carbamoyl-2-phenylbutanamide |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol [9][8] |

| CAS Number | 90-49-3[9][2][8] |

| Appearance | White to off-white crystalline solid[10] |

| Melting Point | 149-150 °C (dl-Form)[8] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Pheneturide is characterized by a long half-life, which makes it kinetically suitable for long-term therapeutic use.[11]

Table 2: Key Pharmacokinetic Parameters of Pheneturide

| Parameter | Value | Reference |

| Half-life (single dose) | 54 hours (range 31-90) | [11] |

| Half-life (repetitive administration) | 40 hours | [11] |

| Clearance | 2.6 L/hr (entirely non-renal) | [6][11] |

A notable characteristic of Pheneturide is its propensity to inhibit the metabolism of other co-administered anticonvulsants, such as phenytoin.[1][12] This is a critical consideration in clinical settings, as it can lead to increased plasma concentrations of the concomitant drug, potentially resulting in toxicity.[12]

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study.

Caption: General Experimental Workflow for a Pharmacokinetic Study.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of Pheneturide in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): A highly sensitive and reproducible TLC-reflectance spectrophotometric assay has been developed for the measurement of Pheneturide in plasma and urine.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or mass spectrometry (MS) detection, are widely used for the analysis of antiepileptic drugs, including the potential for simultaneous measurement of multiple AEDs.[13]

-

Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), offers high sensitivity and specificity for the quantification of AEDs.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful technique for the rapid, sensitive, and specific quantification of AEDs in biological fluids.[14]

Immunoassays

Commercial reagent-based immunoassay techniques such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme Multiplied Immunoassay Technique (EMIT) have been utilized for the analysis of various AEDs and could be adapted for Pheneturide.[13]

Clinical Considerations and Future Directions

Pheneturide has demonstrated efficacy comparable to phenytoin in some clinical trials for the treatment of various seizure types.[15] However, its use has been limited due to a toxicity profile similar to that of phenacemide, restricting its application to severe, refractory cases of epilepsy.[1][6]

Toxicity and Adverse Effects

The adverse effects of Pheneturide are a significant limiting factor in its clinical utility. As with other aromatic anticonvulsants, there is a risk of hypersensitivity reactions, including severe dermatological conditions like Stevens-Johnson syndrome (SJS) and drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.[16]

Drug-Drug Interactions

As previously mentioned, Pheneturide is a potent inhibitor of hepatic enzymes, leading to significant drug-drug interactions, most notably with phenytoin.[1][6][12] This necessitates careful dose adjustments and monitoring when used in combination with other drugs metabolized by these enzymes.

Future Perspectives

Despite its diminished clinical role, Pheneturide remains a valuable scaffold for medicinal chemists. The structure-activity relationships derived from Pheneturide and its analogs can inform the rational design of novel anticonvulsants with an improved therapeutic index.[4] Further investigation into the specific molecular interactions of Pheneturide with its targets could unveil new avenues for the development of more selective and safer antiepileptic therapies.

Conclusion

Pheneturide (N-carbamoyl-2-phenylbutanamide) is a historically significant anticonvulsant with a multifaceted mechanism of action involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. While its clinical use is limited by its toxicity profile and potential for drug-drug interactions, it serves as an important case study for researchers in the field of antiepileptic drug discovery. The technical information presented in this guide, from its synthesis and pharmacokinetic properties to its analytical methodologies, provides a comprehensive resource for scientists and drug development professionals seeking to build upon the knowledge gained from this foundational ureide-class anticonvulsant.

References

- Galeazzi, R. L., et al. (1979). Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 453-463.

- An In-depth Technical Guide to Pheneturide Derivatives and their Structure-Activity Rel

- Navigating the Complex Landscape of Antiepileptic Drug Interactions: A Comparative Guide Focusing on Pheneturide. (2025). BenchChem.

-

Pheneturide. (n.d.). Chemchart. Retrieved from [Link]

- What is the mechanism of Acetylpheneturide? (2024).

-

Pheneturide. (n.d.). In Wikipedia. Retrieved from [Link]

- Pheneturide vs. Phenobarbital: A Comparative Analysis for Drug Development Professionals. (2025). BenchChem.

-

Pheneturide. (n.d.). PubChem. Retrieved from [Link]

-

Pheneturide. (n.d.). NIST WebBook. Retrieved from [Link]

- A Comparative Analysis of the Pharmacokinetic Profiles of Pheneturide and Phenacemide. (2025). BenchChem.

-

Pheneturide. (n.d.). DrugFuture. Retrieved from [Link]

- Shorvon, S. D., & Guerrini, R. (Eds.). (2019). The Epilepsies 3. Elsevier.

- What are the side effects of Acetylpheneturide? (2024).

- Application Notes and Protocols: Synthesis of Acetylpheneturide. (2025). BenchChem.

-

Anticonvulsant. (n.d.). In Wikipedia. Retrieved from [Link]

- Application Notes and Protocols for Efficacy Testing of Pheneturide in Chronic Epilepsy Animal Models. (2025). BenchChem.

- Gibberd, F. B., et al. (1982). A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial.

- Latham, A. N., & Richens, A. (1973). Pheneturide, a more potent liver enzyme inducer in man than phenobarbitone?. British journal of pharmacology, 47(3), 615P.

-

Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved from [Link]

- Patsalos, P. N., & Berry, D. J. (2013). Modern methods for analysis of antiepileptic drugs in the biological fluids for pharmacokinetics, bioequivalence and therapeutic drug monitoring. Expert review of neurotherapeutics, 13(1), 67-83.

- Independent Verification of Pheneturide Research: A Comparative Analysis for Drug Development Professionals. (2025). BenchChem.

- Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)

- Jones, J., et al. (2020). A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. Journal of analytical toxicology, 44(8), 839-846.

- Schliamser, S. E. (2021). Phenytoin Toxicity. In StatPearls.

- Phenytoin – Pharmacokinetics. (n.d.). University of Liverpool.

-

Drug Interactions. (2014). Epilepsy Foundation. Retrieved from [Link]

Sources

- 1. Pheneturide - Wikipedia [en.wikipedia.org]

- 2. Pheneturide [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 8. Pheneturide [drugfuture.com]

- 9. Pheneturide | C11H14N2O2 | CID 72060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 90-49-3: Pheneturide | CymitQuimica [cymitquimica.com]

- 11. Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intertwined history of pyridine and its saturated counterpart, piperidine, is a compelling narrative of natural product chemistry, synthetic innovation, and the relentless pursuit of therapeutic agents. From the pungent spice of black pepper to the core of modern pharmaceuticals, the pyridine-piperidine scaffold has established itself as a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational and electronic properties have made it a cornerstone in the development of drugs targeting a vast spectrum of diseases. This technical guide delves into the rich history of these heterocyclic compounds, tracing their journey from initial discovery in natural sources to their current status as indispensable building blocks in drug discovery. We will explore the evolution of their synthesis, the key scientific breakthroughs that propelled their development, and the enduring legacy of these seemingly simple, yet remarkably versatile, molecular frameworks.

Part 1: From Nature's Arsenal - The Dawn of Pyridine and Piperidine Chemistry

The story of pyridine-piperidine derivatives begins not in a laboratory, but in the natural world, where they exist as part of a diverse family of alkaloids.[3] These plant-based compounds, often possessing potent physiological effects, provided the first glimpse into the chemical and biological significance of this structural motif.

The Isolation of Piperidine and the Unraveling of Pyridine

The first chapter in this history was written in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson isolated piperidine from piperine, the compound responsible for the sharp taste of black pepper.[4] Shortly after, in 1852, the French chemist Auguste Cahours independently reported its isolation and bestowed upon it the name "piperidine."[4]

The structural relationship between piperidine and the aromatic pyridine was a puzzle that intrigued chemists for decades. The crucial breakthrough came from the work of Wilhelm Körner in 1869 and James Dewar in 1871.[5] Drawing an analogy to the relationship between quinoline and naphthalene, they proposed that pyridine's structure was derived from benzene by the substitution of a C-H unit with a nitrogen atom.[5] This hypothesis was experimentally confirmed when pyridine was successfully reduced to piperidine using sodium in ethanol, solidifying the understanding of their fundamental connection.[5]

A Rogues' Gallery of Natural Alkaloids

Nature's library is replete with pyridine-piperidine alkaloids, many of which have played significant roles in pharmacology and toxicology.[4][6]

-

Nicotine: Perhaps the most infamous pyridine-pyrrolidine alkaloid, nicotine is found in the tobacco plant (Nicotiana tabacum).[6] Its powerful effects on the cardiovascular and central nervous systems have been known for centuries.[6]

-

Coniine: This toxic piperidine alkaloid, isolated from poison hemlock (Conium maculatum), is notorious for its role in the execution of Socrates.[4]

-

Lobeline: Found in Indian tobacco (Lobelia inflata), this piperidine derivative has been investigated as a smoking cessation aid due to its mixed agonist-antagonist activity at nicotinic acetylcholine receptors.[6]

-

Arecoline: A pyridine-derived alkaloid from the areca nut, it is known for its stimulant properties.[6]

-

Pelletierine: Isolated from the bark of the pomegranate tree (Punica granatum), this piperidine alkaloid has been used as an anthelmintic agent to treat tapeworm infections.[6]

The study of these and other naturally occurring pyridine-piperidine derivatives laid the groundwork for understanding their structure-activity relationships and inspired the synthesis of countless analogs in the quest for new medicines.

Part 2: The Synthetic Revolution - From Classical Methods to Modern Catalysis

The ability to synthesize pyridine and piperidine derivatives in the laboratory was a pivotal moment, freeing chemists from the reliance on natural sources and opening the door to systematic modification and optimization of their properties.

Foundational Synthetic Strategies

Early synthetic efforts focused on the construction of the pyridine ring, which could then be reduced to piperidine.

-

Hantzsch Pyridine Synthesis (1881): This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This robust reaction remains a staple in heterocyclic chemistry.

-

Chichibabin Pyridine Synthesis (1924): This approach utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[5] While often suffering from lower yields, its use of simple and inexpensive starting materials has made it industrially relevant.[5]

The Advent of Catalytic Hydrogenation

The reduction of the stable aromatic pyridine ring to the saturated piperidine ring presented a significant challenge. The development of catalytic hydrogenation was a major leap forward.

Industrially, piperidine is produced by the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[4] Various other catalysts, including those based on nickel, cobalt, and ruthenium, are also employed.[5] The energy released during the hydrogenation of pyridine to piperidine is slightly less than that of benzene, indicating the aromatic stability of the pyridine ring.[5]

Milder reducing agents can yield partially hydrogenated derivatives. For instance, lithium aluminium hydride reduction of pyridine produces a mixture of dihydropyridines.[5]

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary organic synthesis has brought a new level of sophistication to the construction of pyridine-piperidine derivatives, with a strong emphasis on stereoselectivity and functional group tolerance.

-

Asymmetric Hydrogenation: The development of chiral catalysts, particularly those based on iridium, rhodium, and palladium, has enabled the enantioselective hydrogenation of pyridinium salts and substituted pyridines to produce chiral piperidines.[1] This is crucial for the synthesis of enantiomerically pure drugs.

-

Alkene Cyclization: Gold- and palladium-catalyzed reactions that facilitate the cyclization of alkenes containing a nitrogen nucleophile have emerged as powerful methods for constructing the piperidine ring with high levels of control.[1]

-

[5+1] Annulations: These methods, often employing a "hydrogen borrowing" strategy, construct the piperidine ring by combining a five-carbon component with an amine.[1]

The continuous evolution of these synthetic tools provides chemists with the ability to design and create increasingly complex and diverse pyridine-piperidine derivatives for drug discovery programs.

Part 3: A Privileged Scaffold in Medicinal Chemistry

The pyridine-piperidine motif is a recurring theme in the pharmacopoeia, appearing in a vast number of FDA-approved drugs.[7][8] Its prevalence can be attributed to a combination of favorable properties:

-

Improved Pharmacokinetic Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the solubility and bioavailability of drug molecules.[7]

-

Versatile Substitution Patterns: The pyridine and piperidine rings offer multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

-

Conformational Rigidity and Flexibility: The aromatic pyridine ring provides a rigid scaffold for presenting substituents, while the chair conformation of the piperidine ring allows for specific spatial arrangements of functional groups.[4]

A Timeline of Therapeutic Breakthroughs

The journey of pyridine-piperidine derivatives in medicine is marked by a series of landmark discoveries across various therapeutic areas.

| Era | Key Developments | Notable Compounds | Therapeutic Area |

| Early 20th Century | Synthesis of simple derivatives and exploration of their physiological effects. | Nikethamide | Respiratory Stimulant |

| Mid-20th Century | Discovery of antipsychotic and analgesic properties. | Haloperidol, Fentanyl | Antipsychotic, Analgesic |

| Late 20th Century | Development of drugs for cardiovascular and central nervous system disorders. | Donepezil, Amlodipine | Alzheimer's Disease, Hypertension |

| 21st Century | Emergence of targeted therapies, including kinase inhibitors. | Crizotinib, Rilpivirine | Oncology, Antiviral (HIV) |

Case Study: The Development of Donepezil

The development of donepezil, a widely used treatment for Alzheimer's disease, exemplifies the rational design of a piperidine-containing drug.[1] The benzyl-piperidine core of donepezil provides optimal binding to the catalytic site of the acetylcholinesterase (AChE) enzyme.[2] The piperidine ring positions the benzyl group for key interactions with amino acid residues in the active site, leading to potent and selective inhibition of the enzyme.[2]

Part 4: Experimental Protocols - A Representative Synthesis

To provide a practical context, the following is a generalized, representative protocol for the synthesis of a substituted piperidine via the hydrogenation of a pyridine precursor.

Synthesis of 4-Phenylpiperidine

Step 1: Synthesis of 4-Phenylpyridine (Not Detailed)

4-Phenylpyridine can be synthesized via a Suzuki coupling reaction between 4-bromopyridine and phenylboronic acid.

Step 2: Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine

Materials:

-

4-Phenylpyridine

-

Ethanol (anhydrous)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Parr hydrogenation apparatus (or similar)

Procedure:

-

In a suitable pressure vessel for a Parr hydrogenator, dissolve 4-phenylpyridine in anhydrous ethanol.

-

Carefully add 10% palladium on carbon to the solution (typically 5-10 mol% of the catalyst).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Flush the system with nitrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen gas or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and flush the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-phenylpiperidine.

-

The crude product can be purified by distillation or recrystallization, if necessary.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product with the known data for 4-phenylpiperidine. The disappearance of the aromatic proton signals and the appearance of aliphatic proton signals in the NMR spectrum are key indicators of a complete reduction.

Part 5: Visualizing the Core Concepts

To better illustrate the key structures and transformations discussed, the following diagrams are provided.

The Fundamental Relationship

Caption: The interconversion of pyridine and piperidine.

A Simplified Hantzsch Pyridine Synthesis Workflow

Caption: The Hantzsch synthesis of pyridines.

Conclusion

The discovery and development of pyridine-piperidine derivatives represent a classic example of how natural products can inspire synthetic innovation and lead to profound advancements in medicine. From the early isolations of alkaloids to the sophisticated catalytic methods of today, the journey of this privileged scaffold is a testament to the power of organic chemistry to address critical challenges in human health. The versatility of the pyridine-piperidine core ensures that it will continue to be a fertile ground for the discovery of new therapeutic agents for generations of scientists to come. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the biological targets of these compounds will undoubtedly unveil new chapters in the remarkable history of pyridine-piperidine derivatives.

References

- Pyridine–piperidine-pyrolidine alkaloids. (n.d.).

- The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid - Benchchem. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Piperidine - Wikipedia. (n.d.).

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).

- Pyridine and piperidine alkaloids - the University of Bath's research portal. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).

- Pyridine And Piperidine Alkaloids - Pharmacognosy - Pharmacy 180. (n.d.).

- 4-_Piperidine_and_pyridine.pptx - Slideshare. (n.d.).

- Representative 2‐substituted piperidine containing natural products. - ResearchGate. (n.d.).

- Pyridine - Wikipedia. (n.d.).

- Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO México. (n.d.).

- Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Piperidine derivatives scope of this review. - ResearchGate. (n.d.).

- The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development - Benchchem. (n.d.).

- Piperidine synthesis - Organic Chemistry Portal. (n.d.).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.).

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).

- Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PubMed. (n.d.).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025, November 7).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

The Pyridine-Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Guide to its Biological Significance and Therapeutic Potential

This guide provides a comprehensive exploration of the pyridine-piperidine scaffold, a structural motif of paramount importance in medicinal chemistry. We will delve into its prevalence in nature, its vast pharmacological activities, and its role as a "privileged scaffold" in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the causality behind experimental choices and the structural features that drive biological function.

Introduction: The Privileged Nature of the Pyridine-Piperidine Core

The pyridine and piperidine rings are six-membered nitrogen-containing heterocycles that are foundational building blocks in pharmaceutical sciences. Pyridine, an aromatic system, is a bioisostere of benzene, where a nitrogen atom replaces a methine group.[1] This substitution introduces polarity and a basic nitrogen atom capable of forming hydrogen bonds and salts, which can enhance water solubility and bioavailability.[2][3] Piperidine is its saturated counterpart, offering conformational flexibility that allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[4][5]

Together, these structures form the pyridine-piperidine scaffold, which is considered a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[4][6][7] Their ubiquity in over 70 FDA-approved drugs and countless natural products is a testament to their versatility and drug-like properties.[4][8][9][10]

Caption: Core structures of the aromatic pyridine and saturated piperidine scaffolds.

Natural Occurrence: Nature's Blueprint for Bioactivity

The pyridine-piperidine scaffold is widely distributed throughout the biological kingdom, particularly in the plant kingdom, where it forms the core of numerous alkaloids.[11][12][13] These compounds often serve as defense mechanisms for the producing organism.[13] The study of these natural products has provided invaluable leads for the development of modern pharmaceuticals.

| Natural Product | Source Organism | Core Activity/Use | References |

| Piperine | Piper nigrum (Black Pepper) | Anti-inflammatory, antioxidant, bioavailability enhancer | [8][13][14] |

| Nicotine | Nicotiana spp. (Tobacco) | CNS stimulant, ganglionic cholinergic receptor agonist | [2] |

| Anabasine | Nicotiana glauca | Insecticide, Acetylcholinesterase inhibitor | [11] |

| Lobeline | Lobelia inflata (Indian Tobacco) | Respiratory stimulant, smoking cessation aid | [13] |

| Coniine | Conium maculatum (Poison Hemlock) | Potent neurotoxin | [13] |

Pharmacological Activities: A Scaffold of Therapeutic Diversity

The true significance of the pyridine-piperidine scaffold lies in its remarkable range of biological activities. Its structural and electronic properties allow for the fine-tuning of compounds to target various enzymes, receptors, and signaling pathways with high affinity and specificity.

Anticancer Activity

Pyridine-piperidine derivatives have emerged as potent anticancer agents, targeting multiple hallmarks of cancer.[1][6] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

-

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling. For instance, derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are key drivers in certain types of non-small cell lung cancer.[10] Other compounds induce cell cycle arrest, often at the G1/G0 phase, preventing cancer cells from replicating.[14] They can also suppress the epithelial-mesenchymal transition (EMT), a process critical for metastasis, and induce apoptosis (programmed cell death).[14]

-

Exemplary Compound: 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) in a dose-dependent manner and suppress their ability to migrate and invade.[10][14]

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyridine-piperidine compound.

Neuroprotective and CNS Activity

The scaffold is highly prevalent in drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16]

-

Mechanism of Action: A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The benzyl-piperidine moiety is particularly effective at binding to the catalytic site of AChE.[10] In Parkinson's disease models, compounds like piperine have demonstrated neuroprotective effects by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions, thereby protecting dopaminergic neurons from damage.[17]

-

Marketed Drug Example: Donepezil, a widely prescribed medication for Alzheimer's disease, features a benzyl-piperidine core responsible for its potent and selective AChE inhibition.[9][15]

-

Natural Product Example: Alkaloids isolated from Hippobroma longiflora, which contain a 2,6-disubstituted piperidine structure, have shown significant neuroprotective effects against paclitaxel-induced neurotoxicity in neuronal cells.[18]

Antimicrobial and Antiviral Activity

The pyridine-piperidine core is a versatile pharmacophore for developing agents to combat infectious diseases.[8]

-

Antibacterial & Antifungal Activity: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[12][19][20][21] Research has shown that combining the pyridine ring with other heterocyclic systems, such as thiazole or benzimidazole, can further enhance antimicrobial potency.[12]

-

Antiviral Activity: The scaffold is also integral to various antiviral agents.[8][12] The structural versatility allows for the design of molecules that can interfere with viral replication cycles.

| Compound Class | Target Organisms | Reported Activity (MIC) | References |

| N-alkylated pyridine salts | S. aureus, E. coli | MIC = 55-56% inhibition at 100 µg/mL | [12] |

| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli | Effective against all tested strains | [12] |

| Dipiperidino-dihalogenobenzenes | S. aureus, C. albicans | MIC = 32-128 µg/mL | [19][20] |

| Piperidinothiosemicarbazones | M. tuberculosis | Selective and potent activity | [22] |

Role in Drug Design: A Privileged Framework

The enduring success of the pyridine-piperidine scaffold in drug discovery is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for crafting effective and safe medicines.

-

Physicochemical Advantages:

-

Modulation of Properties: The scaffold allows for precise control over lipophilicity and water solubility, two critical parameters for drug absorption and distribution.[5]

-

Hydrogen Bonding: The nitrogen atom in both rings can act as a hydrogen bond acceptor, while the N-H group in piperidine can be a hydrogen bond donor, facilitating strong interactions with biological targets.[5]

-

Conformational Control: The saturated piperidine ring's chair conformation allows for the placement of substituents in specific axial or equatorial positions, enabling a high degree of three-dimensional shape complementarity with a target's binding site.[5]

-

-

Pharmacokinetic Profile (ADME): The inclusion of a piperidine motif often enhances a molecule's "druggability." It is relatively stable to metabolism and can improve a drug's ability to cross biological membranes, leading to better pharmacokinetic properties and often reduced toxicity.[5]

Caption: Key features making the pyridine-piperidine scaffold a privileged structure.

Experimental Methodologies & Workflows

The synthesis and biological evaluation of pyridine-piperidine derivatives follow established protocols in medicinal chemistry.

General Synthetic Strategies

A common and robust method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine precursors. This can be achieved using various catalytic systems.

-

Catalytic Hydrogenation: This method involves reacting a substituted pyridine with hydrogen gas in the presence of a metal catalyst (e.g., Platinum oxide (PtO₂), Palladium, Rhodium, Nickel).[9][23] The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereoselectivity of the reaction, allowing for the synthesis of specific cis or trans isomers.[9][23]

Representative Protocol: In Vitro Antimicrobial Susceptibility Testing

To validate the efficacy of novel pyridine-piperidine analogues, a standard antimicrobial susceptibility test is crucial. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a novel compound that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., S. aureus ATCC 25923) on an appropriate agar plate overnight at 37°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Dissolve the synthesized pyridine-piperidine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

-

Perform a serial two-fold dilution of the compound stock in CAMHB across a 96-well microtiter plate. Concentrations might range from 512 µg/mL down to 0.25 µg/mL.[19]

-

-

Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

-

The results can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

-

Caption: A typical workflow for the discovery of drugs based on the piperidine scaffold.

Conclusion and Future Perspectives

The pyridine-piperidine scaffold is unequivocally a cornerstone of medicinal chemistry. Its prevalence in both natural products and clinically successful drugs highlights its evolutionary and synthetic advantages. The scaffold's ability to present functional groups in well-defined three-dimensional space, coupled with its favorable physicochemical and pharmacokinetic properties, ensures its continued relevance.